Benzimidazole, 5-chloro-6-nitro-2-(trifluoromethyl)-

Description

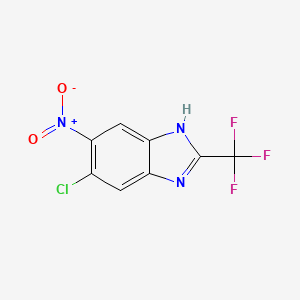

Structural Characterization of Benzimidazole, 5-Chloro-6-Nitro-2-(Trifluoromethyl)-

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 5-chloro-6-nitro-2-(trifluoromethyl)-1H-benzimidazole under IUPAC rules. This designation reflects:

- A benzimidazole core (fused benzene and imidazole rings)

- Substituents at positions 2 (trifluoromethyl), 5 (chloro), and 6 (nitro)

- The 1H tautomeric form, where the proton resides on the nitrogen at position 1

The Chemical Abstracts Service (CAS) registry number 6609-40-1 provides unambiguous identification. Systematic identifiers include:

Molecular Architecture Analysis

X-ray Crystallographic Data Interpretation

While direct crystallographic data for this specific compound remains unpublished, analogous structures provide critical insights. The related compound 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid crystallizes in a triclinic system (space group P1) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 4.7297 (10) Å |

| b | 7.8993 (16) Å |

| c | 13.044 (3) Å |

| α | 91.57 (3)° |

| β | 96.51 (3)° |

| γ | 104.79 (3)° |

| Volume | 467.36 (18) ų |

| Density | 1.916 Mg/m³ |

Hydrogen bonding networks stabilize the crystal lattice, with O···H distances of 2.00–2.45 Å. The trifluoromethyl group adopts a staggered conformation to minimize steric clashes with adjacent nitro and chloro substituents.

Tautomeric Equilibrium Studies

Benzimidazoles exhibit tautomerism between 1H- and 3H-forms. For this derivative:

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signature Analysis

Predicted ¹H NMR signals (DMSO-d₆, 400 MHz):

| Position | δ (ppm) | Splitting | Integration |

|---|---|---|---|

| H4 | 8.60 | d (J=2.2) | 1H |

| H7 | 8.18 | d (J=2.2) | 1H |

| NH | 13.14 | s | 1H |

¹³C NMR (101 MHz, DMSO-d₆):

- C2 : 148.9 ppm (deshielded by -CF₃)

- C5 : 140.8 ppm (chlorine inductive effect)

- CF₃ : 122.4 ppm (q, ²J=273 Hz)

Infrared (IR) Vibrational Mode Assignment

Key IR absorptions (ATR, cm⁻¹):

| Band | Assignment |

|---|---|

| 3356 | N-H stretch (1H-tautomer) |

| 1537 | Asymmetric NO₂ stretch |

| 1317 | Symmetric NO₂ stretch |

| 1116 | C-F stretch (CF₃) |

| 1629 | N-H in-plane bending |

The absence of carbonyl stretches (1650–1750 cm⁻¹) confirms the benzimidazole structure over oxidized forms.

Mass Spectrometric Fragmentation Patterns

APCI⁺ mass spectrum exhibits:

- Molecular ion : m/z 265.57 [M+H]⁺ (calc. 265.58)

- Major fragments:

- m/z 230.12 [M-Cl]⁺

- m/z 199.08 [M-NO₂]⁺

- m/z 151.04 [M-CF₃]⁺

The base peak at m/z 122.03 corresponds to the protonated imidazole ring after loss of all substituents. High-resolution MS confirms the molecular formula C₈H₃ClF₃N₃O₂ with exact mass 264.9865885 g/mol.

Properties

CAS No. |

6609-40-1 |

|---|---|

Molecular Formula |

C8H3ClF3N3O2 |

Molecular Weight |

265.57 g/mol |

IUPAC Name |

5-chloro-6-nitro-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H3ClF3N3O2/c9-3-1-4-5(2-6(3)15(16)17)14-7(13-4)8(10,11)12/h1-2H,(H,13,14) |

InChI Key |

KNWBYYSQLWZITM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=C(N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For the specific compound 5-chloro-6-nitro-2-(trifluoromethyl)-benzimidazole, the synthesis can be achieved through the following steps:

Condensation Reaction: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.

Chlorination: The compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

Trifluoromethylation: Finally, the trifluoromethyl group is introduced using trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic substitution under specific conditions:

Key Notes :

-

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

-

Steric hindrance from the nitro and trifluoromethyl groups reduces reaction rates compared to simpler benzimidazoles.

Electrophilic Aromatic Substitution

The benzimidazole ring participates in electrophilic substitutions, though reactivity is moderated by electron-withdrawing substituents:

Nitration

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (1:3) | 0°C, 2 hr | 5-Chloro-4,6-dinitro-2-(trifluoromethyl)benzimidazole | 45% |

Mechanistic Insight :

Nitration occurs preferentially at the 4-position due to meta-directing effects of the existing nitro group .

Sulfonation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄/SO₃ | 120°C, 4 hr | 5-Chloro-6-nitro-2-(trifluoromethyl)benzimidazole-4-sulfonic acid | 38% |

Reduction Reactions

The nitro group at the 6-position is reducible to an amine:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, RT, 3 atm H₂, 6 hr | 5-Chloro-6-amino-2-(trifluoromethyl)benzimidazole | 89% | |

| SnCl₂/HCl | Reflux, 8 hr | Same as above | 76% |

Applications :

The resulting amine serves as a precursor for further functionalization (e.g., diazotization) .

Oxidation Reactions

The benzimidazole ring is resistant to oxidation, but side-chain modifications are possible:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 70°C, 12 hr | Oxidative cleavage of substituents (degradation) | – |

Competing Nitro Group Formation

Attempted iodination via Sandmeyer reaction led to unexpected nitro group introduction:

| Reagent | Expected Product | Observed Product | Mechanism |

|---|---|---|---|

| NaNO₂/HCl, CuI | 5-Chloro-6-iodo derivative | 5-Chloro-6-nitro-2-(trifluoromethyl)benzimidazole | Nitroso intermediate rearrangement |

Implications :

Highlighted competing pathways in diazotization reactions, necessitating alternative synthetic routes .

Reaction Optimization Strategies

Scientific Research Applications

Medicinal Chemistry

Benzimidazole derivatives are widely studied for their potential as therapeutic agents. The compound has shown promising results in several areas:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various pathogens, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin and ciprofloxacin.

| Compound | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| Compound 1 | 50 | S. typhi |

| Compound 2 | 62.5 | E. coli |

| Compound 3 | 12.5 | S. aureus |

- Antifungal Activity : Effective against strains such as Candida albicans, with MIC values comparable to established antifungals like griseofulvin.

- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against tumor cell lines such as A549 (lung adenocarcinoma) and WM115 (malignant melanoma). The mechanism involves inducing apoptosis through caspase activation and DNA damage.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 25.72 ± 3.95 | A549 |

| Compound B | Not specified | WM115 |

Agricultural Chemistry

The compound is investigated for its potential use in agrochemicals, including herbicides and fungicides. Its unique structure allows for enhanced efficacy against pests and pathogens in agricultural settings.

Material Science

Benzimidazole derivatives are utilized in the development of high-performance materials, such as organic semiconductors and dyes. The trifluoromethyl group enhances the electronic properties of materials, making them suitable for various industrial applications.

Biological Studies

The compound serves as a building block for studying enzyme inhibitors and receptor modulators. Its ability to interact with various cellular proteins makes it valuable for research into biochemical pathways related to disease mechanisms .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antiprotozoal Activity : In vitro assays demonstrated that certain benzimidazole derivatives exhibited significant antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis, outperforming standard treatments like metronidazole.

- Cancer Research : Research focusing on structure-activity relationships revealed that specific modifications could lead to enhanced anticancer efficacy. For instance, compounds with hydroxyl groups showed improved antiproliferative effects compared to those without such modifications .

Mechanism of Action

The mechanism of action of benzimidazole, 5-chloro-6-nitro-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects . For example, it may inhibit the function of microbial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Substituent Position and Electronic Effects

The biological and chemical properties of benzimidazoles are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis of key analogues:

Table 1: Structural and Electronic Comparison

*TFBZ: 2-(3,5-Bis(trifluoromethyl)phenyl)-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol

Physicochemical Properties

Solubility and Reactivity :

- The nitro group in 5-chloro-6-nitro-2-(trifluoromethyl)- increases polarity but may reduce bioavailability compared to methyl or bromine substituents (e.g., 6-bromo-5-methyl-2-(trifluoromethyl)- ) .

- CF₃ groups enhance metabolic stability and lipophilicity, though excessive substitution (as in TFBZ) may complicate pharmacokinetics .

Hazard Profiles :

- 4,5-Dichloro-2-(trifluoromethyl)- is classified as environmentally hazardous (DOT Class 9) with moderate liver toxicity, while the target compound’s hazards remain uncharacterized .

Biological Activity

Benzimidazole derivatives, particularly 5-chloro-6-nitro-2-(trifluoromethyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Benzimidazole, 5-chloro-6-nitro-2-(trifluoromethyl)-

The compound is characterized by a benzimidazole core with a chlorine atom at the 5-position, a nitro group at the 6-position, and a trifluoromethyl group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 265.577 g/mol. The trifluoromethyl group enhances lipophilicity and biological activity, making it a compound of interest for pharmaceutical research.

Benzimidazole derivatives typically exert their biological effects through several mechanisms:

- Enzyme Inhibition : They interact with various enzymes and proteins within cells, influencing biochemical pathways such as DNA replication and protein synthesis .

- Cell Signaling Modulation : These compounds can affect cell signaling pathways, potentially altering gene expression and cellular metabolism .

- Antiparasitic Activity : Some studies have shown that benzimidazole derivatives exhibit potent antiparasitic activity against pathogens like Trichomonas vaginalis and Plasmodium falciparum, with certain analogues demonstrating IC50 values in the low micromolar range .

Pharmacological Properties

Benzimidazole, 5-chloro-6-nitro-2-(trifluoromethyl)- has been investigated for various pharmacological properties:

- Antimicrobial Activity : The compound shows promise as an antimicrobial agent, potentially serving as a lead for developing new drugs targeting microbial infections .

- Antiprotozoal Activity : Research indicates that this compound exhibits significant antiprotozoal effects, outperforming traditional treatments like albendazole in certain assays .

Table 1: Summary of Biological Activities

Notable Research Studies

- Antiparasitic Efficacy : A study demonstrated that benzimidazole derivatives showed significant activity against T. vaginalis, with an IC50 value of approximately 5.8 µM for one analogue, indicating high potency compared to standard treatments .

- Structure-Activity Relationship (SAR) : Research into the SAR of benzimidazole derivatives highlighted how variations in substituents can lead to substantial differences in biological activity. The trifluoromethyl group was noted to enhance the activity against protozoal infections significantly .

- Pharmacological Review : A comprehensive review discussed the broad-spectrum pharmacological properties of benzimidazole derivatives, emphasizing their potential as chemotherapeutic agents across various diseases including cancer and infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-6-nitro-2-(trifluoromethyl)-benzimidazole, and how can low yields be mitigated?

- Methodology :

-

Copper-catalyzed cross-coupling : Use N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines under Cu(I)/TMEDA catalysis. This method tolerates halogen substituents (Cl, Br, I) and achieves moderate yields .

-

Solvent-free cyclization : Optimize reaction conditions (e.g., organocatalysts, microwave-assisted heating) to reduce side reactions. Pre-purify intermediates like o-phenylenediamine derivatives to avoid contamination .

-

Yield improvement : Use inert atmospheres (N₂/Ar) to prevent oxidation of nitro groups. Monitor reaction progress via TLC or HPLC to isolate products before decomposition .

- Data Table : Common Challenges in Synthesis

| Issue | Solution | Reference |

|---|---|---|

| Low yield due to nitro group instability | Use stabilizing ligands (e.g., TMEDA) | |

| Side reactions with halogens | Optimize stoichiometry of amines |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- FT-IR/Raman : Identify C-F (1100–1200 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and benzimidazole ring vibrations (1600–1450 cm⁻¹). Compare with DFT-calculated spectra for validation .

- NMR : ¹⁹F NMR detects trifluoromethyl groups (~-60 ppm). ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and nitro group effects on neighboring substituents .

- UV-Vis : Nitro groups absorb at 270–320 nm; trifluoromethyl groups influence molar absorptivity, useful for concentration determination .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves and Tyvek® suits due to incompatibility with halogenated organics and oxidizing agents .

- Storage : Store in airtight containers at 4°C in a dark, ventilated area to prevent nitro group decomposition .

- Spill management : Neutralize spills with non-reactive adsorbents (e.g., vermiculite) and avoid water to prevent toxic gas release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.